molecular formula C13H14N2O3 B13204173 Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13204173
M. Wt: 246.26 g/mol
InChI Key: MJNHVASIIPYMTB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3-methylbenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include inflammatory responses, pain signaling, and microbial growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenyl substituents on the pyrazole ring enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 233.25 g/mol
  • CAS Number : 2059945-20-7

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the pyrazole ring, which is known for its diverse pharmacological effects. Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, and anticancer properties.

1. Anticancer Activity

Several studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the role of pyrazole compounds in targeting specific signaling pathways involved in cancer progression. The compound has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties

The compound has been evaluated for its analgesic effects in animal models. It was found to reduce pain responses significantly compared to control groups, suggesting its potential as a non-opioid analgesic agent.

Case Studies and Research Findings

StudyFindingsReference
In Vitro Studies on Cancer Cell Lines This compound demonstrated significant inhibition of cell proliferation in breast and colon cancer cells.
Anti-inflammatory Activity Assessment The compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating strong anti-inflammatory effects.
Analgesic Efficacy in Animal Models In a formalin-induced pain model, the compound showed a dose-dependent reduction in pain scores.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish its potency against specific targets:

ModificationEffect on Activity
Substitution on the phenyl ringIncreased anticancer activity
Alteration of the ester groupEnhanced anti-inflammatory effects

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H14N2O3/c1-9-4-3-5-11(6-9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3

InChI Key

MJNHVASIIPYMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CN2)CC(=O)OC

Origin of Product

United States

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